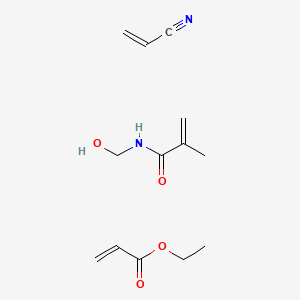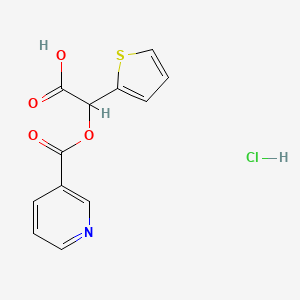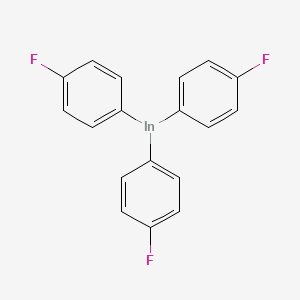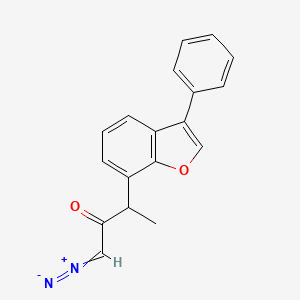![molecular formula C11H9Cl5N2O2 B14625528 Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-07-7](/img/structure/B14625528.png)
Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-]: is a complex organic compound characterized by the presence of multiple chlorine atoms and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: In chemistry, Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological molecules to explore its potential as a therapeutic agent.
Medicine: In medicine, the compound is studied for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-
- 2-(2-Chlorophenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
Comparison: Compared to these similar compounds, Acetamide, N,N’-[(2-chlorophenyl)methylene]bis[2,2-dichloro-] is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
58085-07-7 |
|---|---|
分子式 |
C11H9Cl5N2O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
2,2-dichloro-N-[(2-chlorophenyl)-[(2,2-dichloroacetyl)amino]methyl]acetamide |
InChI |
InChI=1S/C11H9Cl5N2O2/c12-6-4-2-1-3-5(6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20) |
InChIキー |
DTHIDYODBUBXAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
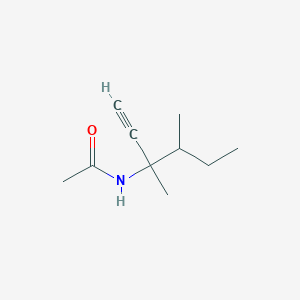

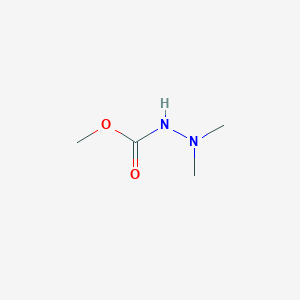
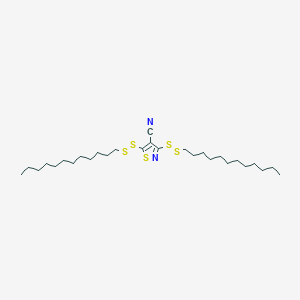

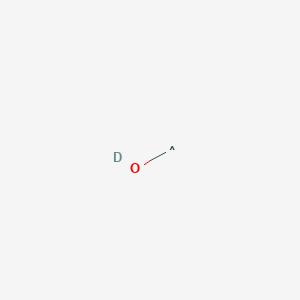
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
